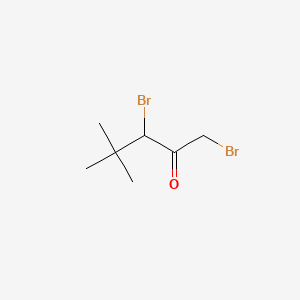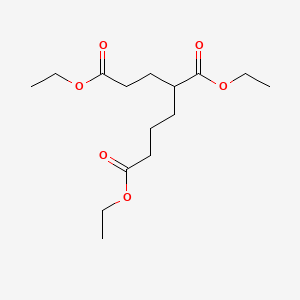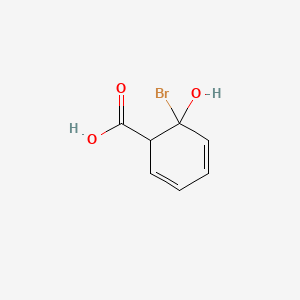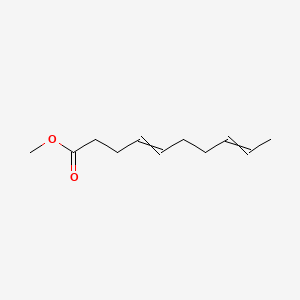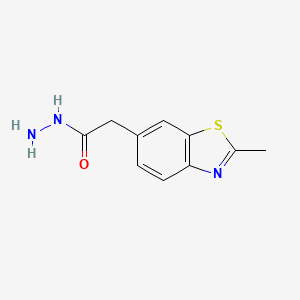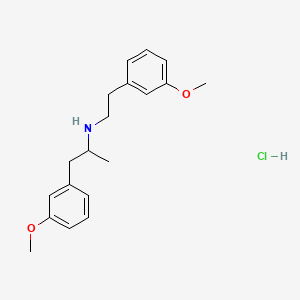![molecular formula C11H7N3O B576512 3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),4,7,12,14-hexaene CAS No. 14277-85-1](/img/structure/B576512.png)
3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),4,7,12,14-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Pyrrolo[2’,1’:2,3]imidazo[4,5-g][1,3]benzoxazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system that includes pyrrole, imidazole, and benzoxazole moieties, making it a unique structure with potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2’,1’:2,3]imidazo[4,5-g][1,3]benzoxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and controlled reaction environments to facilitate the formation of the desired product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7H-Pyrrolo[2’,1’:2,3]imidazo[4,5-g][1,3]benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .
Applications De Recherche Scientifique
7H-Pyrrolo[2’,1’:2,3]imidazo[4,5-g][1,3]benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 7H-Pyrrolo[2’,1’:2,3]imidazo[4,5-g][1,3]benzoxazole involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine: Shares structural similarities but differs in the arrangement of nitrogen atoms and ring fusion.
Pyrrolo[2,3-d]pyrimidine: Another fused heterocyclic compound with different biological activities.
Benzimidazole: Contains a fused benzene and imidazole ring but lacks the pyrrole component
Uniqueness
7H-Pyrrolo[2’,1’:2,3]imidazo[4,5-g][1,3]benzoxazole is unique due to its specific ring fusion and the presence of multiple heteroatoms, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
14277-85-1 |
|---|---|
Formule moléculaire |
C11H7N3O |
Poids moléculaire |
197.197 |
InChI |
InChI=1S/C11H7N3O/c1-2-9-13-10-8(14(9)5-1)4-3-7-11(10)15-6-12-7/h1-4,6H,5H2 |
Clé InChI |
ULIXQKYQDWHRNQ-UHFFFAOYSA-N |
SMILES |
C1C=CC2=NC3=C(N21)C=CC4=C3OC=N4 |
Synonymes |
7H-Pyrrolo[2,1:2,3]imidazo[4,5-g]benzoxazole(8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Pent-3-yn-2-yl)oxy]benzene](/img/structure/B576429.png)

